AEE788

Catalog No.
S547912
CAS No.
497839-62-0
M.F
C27H32N6
M. Wt
440.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AEE788

CAS Number

497839-62-0

Product Name

AEE788

IUPAC Name

6-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C27H32N6

Molecular Weight

440.6 g/mol

InChI

InChI=1S/C27H32N6/c1-3-32-13-15-33(16-14-32)18-21-9-11-23(12-10-21)25-17-24-26(28-19-29-27(24)31-25)30-20(2)22-7-5-4-6-8-22/h4-12,17,19-20H,3,13-16,18H2,1-2H3,(H2,28,29,30,31)/t20-/m1/s1

InChI Key

OONFNUWBHFSNBT-HXUWFJFHSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AEE 788, AEE-788, AEE788, NVP-AEE788

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4NC(C)C5=CC=CC=C5

Isomeric SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4N[C@H](C)C5=CC=CC=C5

The exact mass of the compound (R)-6-(4-((4-Ethylpiperazin-1-yl)methyl)phenyl)-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is 440.26885 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AEE788 is a potent, orally active, dual inhibitor of the epidermal growth factor receptor (EGFR/ErbB1) and ErbB2 (HER2) tyrosine kinases. It belongs to the 7H-pyrrolo[2,3-d]pyrimidine class of compounds and also demonstrates inhibitory activity against vascular endothelial growth factor receptor (VEGFR) kinases KDR and Flt-1 at slightly higher concentrations. This multi-targeted profile makes it a key tool for investigating signaling pathways involved in tumor cell proliferation and angiogenesis, particularly in cellular models and xenografts overexpressing EGFR and/or ErbB2.

While other tyrosine kinase inhibitors (TKIs) like Gefitinib, Erlotinib, and Lapatinib target the ErbB family, they are not functionally interchangeable with AEE788. First-generation inhibitors such as Gefitinib and Erlotinib primarily target EGFR, lacking the potent, dual ErbB2 activity of AEE788. Conversely, while Lapatinib is also a dual EGFR/ErbB2 inhibitor, differences in potency against specific kinase domain mutations and varying in-vivo efficacy profiles can lead to divergent experimental outcomes. Furthermore, AEE788's activity against the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation TKIs, provides a distinct advantage for specific research applications where resistance mechanisms are under investigation. These quantitative differences in inhibitory profiles mean that substituting AEE788 with a close analog can compromise experimental reproducibility and invalidate results.

Potent, Low-Nanomolar Dual Inhibition of EGFR and ErbB2 in Enzymatic Assays

In cell-free enzymatic assays, AEE788 demonstrates potent and balanced inhibition of both EGFR and ErbB2 kinases. This dual-target profile is a key differentiator from first-generation inhibitors like gefitinib or erlotinib, which are highly selective for EGFR and lack meaningful activity against ErbB2.

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound DataAEE788: EGFR = 2 nM, ErbB2 = 6 nM
Comparator Or BaselineGefitinib/Erlotinib (Class-level): EGFR-selective, no significant ErbB2 inhibition.
Quantified DifferenceAEE788 provides potent, dual inhibition in the low single-digit nanomolar range, whereas comparators are single-target focused.
ConditionsCell-free in vitro kinase assays using recombinant glutathione S-transferase-fused kinase domains.

For research models requiring simultaneous blockade of both EGFR and ErbB2 signaling pathways, AEE788 provides a single-molecule solution with a well-defined, potent activity profile.

Superior Cellular Potency in ErbB2-Overexpressing Breast Cancer Models vs. Single-Target Agents

AEE788 demonstrates potent anti-proliferative activity in cancer cell lines driven by ErbB2 overexpression. In the BT-474 human breast carcinoma cell line, AEE788 inhibits proliferation with an IC50 of 49 nM. This contrasts sharply with EGFR-specific inhibitors, which are ineffective in this ErbB2-dependent model. This makes AEE788 a more suitable tool for studying ErbB2-driven cancers.

Evidence DimensionAnti-proliferative Activity (IC50)
Target Compound DataAEE788: 49 nM (BT-474 cells), 381 nM (SK-BR-3 cells)
Comparator Or BaselineEGFR-specific inhibitors (e.g., Gefitinib, Erlotinib): Ineffective in ErbB2-driven, EGFR-low cell lines.
Quantified DifferenceAEE788 is highly active in the nanomolar range, whereas single-target EGFR inhibitors lack efficacy in these specific models.
ConditionsCell proliferation assays performed on human cancer cell lines overexpressing ErbB2 (BT-474, SK-BR-3).

This compound is the appropriate choice for cellular studies targeting ErbB2-dependent proliferation, where EGFR-selective inhibitors would be ineffective and fail to produce a biological response.

Maintained Activity Against T790M EGFR, A Key Resistance Mutation

The EGFR T790M "gatekeeper" mutation confers clinical resistance to first-generation TKIs like gefitinib and erlotinib. While the mutation also reduces the affinity of AEE788, the compound retains a significantly higher affinity compared to its predecessors. In a direct binding assay, the L858R/T790M double mutant EGFR retained a nanomolar affinity for AEE788 (Kd = 18.6 nM), whereas this mutation dramatically reduces the efficacy of erlotinib and gefitinib. This makes AEE788 a valuable tool for studying mechanisms of acquired resistance.

Evidence DimensionBinding Affinity (Kd) to L858R/T790M mutant EGFR
Target Compound DataAEE788: 18.6 nM
Comparator Or BaselineGefitinib/Erlotinib: Clinically ineffective against T790M-mutant tumors.
Quantified DifferenceAEE788 maintains potent, nanomolar-range binding to a key resistance mutant that renders first-generation inhibitors ineffective.
ConditionsDirect binding assay with purified EGFR L858R/T790M kinase domain.

For researchers investigating T790M-mediated resistance, AEE788 is a necessary tool that allows for kinase inhibition in models where first-generation compounds are inactive.

Demonstrated In Vivo Efficacy and Target Engagement in Xenograft Models

Oral administration of AEE788 leads to significant antitumor activity in multiple preclinical xenograft models. In mice bearing Colo16 cutaneous squamous cell carcinoma xenografts, treatment with 50 mg/kg AEE788 resulted in a 54% inhibition of tumor growth compared to control mice. Critically, this in vivo efficacy is directly linked to target engagement, with studies confirming that oral AEE788 administration efficiently inhibits EGFR and ErbB2 phosphorylation in tumor tissue for over 72 hours.

Evidence DimensionTumor Growth Inhibition (TGI)
Target Compound Data54% TGI in Colo16 xenografts at 50 mg/kg
Comparator Or BaselineUntreated control group
Quantified DifferenceStatistically significant (P < 0.01) reduction in tumor growth versus control.
ConditionsIn vivo study in nude mice with s.c. injected Colo16 tumor cells, oral administration of 50 mg/kg AEE788 thrice weekly.

This evidence confirms the compound's oral bioavailability and ability to achieve sufficient exposure to engage its targets and produce a significant biological effect in a whole-animal model, a critical factor for preclinical studies.

Investigating Dual EGFR/ErbB2 Blockade in ErbB2-Driven Cancer Models

Based on its potent, low-nanomolar inhibitory activity against both EGFR and ErbB2, AEE788 is the right choice for cellular and in vivo studies designed to probe the effects of simultaneous pathway inhibition in models dependent on ErbB2 signaling, such as BT-474 or SK-BR-3 cell lines.

Modeling Acquired Resistance to First-Generation EGFR Inhibitors

AEE788's ability to maintain nanomolar binding affinity to the T790M resistance mutant of EGFR makes it an essential tool for creating and studying cellular models of acquired resistance, where compounds like gefitinib or erlotinib would be inactive.

Preclinical In Vivo Efficacy Studies Requiring an Orally Bioavailable Dual TKI

The demonstrated oral bioavailability and significant tumor growth inhibition in xenograft models make AEE788 a suitable candidate for preclinical animal studies aiming to evaluate the therapeutic hypothesis of dual EGFR/ErbB2 inhibition in a whole-organism context.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

440.26884505 Da

Monoisotopic Mass

440.26884505 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F9JLR95I3I

Other CAS

497839-62-0

Wikipedia

AEE788

Dates

Last modified: 08-15-2023
1: Behera R, Thomas SM, Mensa-Wilmot K. New chemical scaffolds for human african trypanosomiasis lead discovery from a screen of tyrosine kinase inhibitor drugs. Antimicrob Agents Chemother. 2014;58(4):2202-10. doi: 10.1128/AAC.01691-13. Epub 2014 Jan 27. PubMed PMID: 24468788; PubMed Central PMCID: PMC4023774.
2: Ren J, Bollu LR, Su F, Gao G, Xu L, Huang WC, Hung MC, Weihua Z. EGFR-SGLT1 interaction does not respond to EGFR modulators, but inhibition of SGLT1 sensitizes prostate cancer cells to EGFR tyrosine kinase inhibitors. Prostate. 2013 Sep;73(13):1453-61. doi: 10.1002/pros.22692. Epub 2013 Jun 14. PubMed PMID: 23765757.
3: Katiyar S, Kufareva I, Behera R, Thomas SM, Ogata Y, Pollastri M, Abagyan R, Mensa-Wilmot K. Lapatinib-binding protein kinases in the African trypanosome: identification of cellular targets for kinase-directed chemical scaffolds. PLoS One. 2013;8(2):e56150. doi: 10.1371/journal.pone.0056150. Epub 2013 Feb 20. Erratum in: PLoS One. 2014;9(3):e92488. PubMed PMID: 23437089; PubMed Central PMCID: PMC3577790.
4: Issa A, Gill JW, Heideman MR, Sahin O, Wiemann S, Dey JH, Hynes NE. Combinatorial targeting of FGF and ErbB receptors blocks growth and metastatic spread of breast cancer models. Breast Cancer Res. 2013 Jan 23;15(1):R8. doi: 10.1186/bcr3379. PubMed PMID: 23343422; PubMed Central PMCID: PMC3672810.
5: Baselga J, Mita AC, Schöffski P, Dumez H, Rojo F, Tabernero J, DiLea C, Mietlowski W, Low C, Huang J, Dugan M, Parker K, Walk E, van Oosterom A, Martinelli E, Takimoto CH. Using pharmacokinetic and pharmacodynamic data in early decision making regarding drug development: a phase I clinical trial evaluating tyrosine kinase inhibitor, AEE788. Clin Cancer Res. 2012 Nov 15;18(22):6364-72. doi: 10.1158/1078-0432.CCR-12-1499. Epub 2012 Sep 26. PubMed PMID: 23014528.
6: Venkatesan P, Bhutia SK, Singh AK, Das SK, Dash R, Chaudhury K, Sarkar D, Fisher PB, Mandal M. AEE788 potentiates celecoxib-induced growth inhibition and apoptosis in human colon cancer cells. Life Sci. 2012 Oct 22;91(15-16):789-99. doi: 10.1016/j.lfs.2012.08.024. Epub 2012 Aug 24. PubMed PMID: 22922496.
7: Reardon DA, Conrad CA, Cloughesy T, Prados MD, Friedman HS, Aldape KD, Mischel P, Xia J, DiLea C, Huang J, Mietlowski W, Dugan M, Chen W, Yung WK. Phase I study of AEE788, a novel multitarget inhibitor of ErbB- and VEGF-receptor-family tyrosine kinases, in recurrent glioblastoma patients. Cancer Chemother Pharmacol. 2012 Jun;69(6):1507-18. doi: 10.1007/s00280-012-1854-6. Epub 2012 Mar 7. PubMed PMID: 22392572; PubMed Central PMCID: PMC4351868.
8: Servidei T, Meco D, Trivieri N, Patriarca V, Vellone VG, Zannoni GF, Lamorte G, Pallini R, Riccardi R. Effects of epidermal growth factor receptor blockade on ependymoma stem cells in vitro and in orthotopic mouse models. Int J Cancer. 2012 Sep 1;131(5):E791-803. doi: 10.1002/ijc.27377. Epub 2012 Jan 11. PubMed PMID: 22120695.
9: Reardon DA, Cloughesy T, Rich J, Alfred Yung WK, Yung L, DiLea C, Huang J, Dugan M, Mietlowski W, Maes A, Conrad C. Pharmacokinetic drug interaction between AEE788 and RAD001 causing thrombocytopenia in patients with glioblastoma. Cancer Chemother Pharmacol. 2012 Jan;69(1):281-7. doi: 10.1007/s00280-011-1754-1. Epub 2011 Oct 9. PubMed PMID: 21984222.
10: Wedel S, Hudak L, Seibel JM, Makarević J, Juengel E, Tsaur I, Waaga-Gasser A, Haferkamp A, Blaheta RA. Molecular targeting of prostate cancer cells by a triple drug combination down-regulates integrin driven adhesion processes, delays cell cycle progression and interferes with the cdk-cyclin axis. BMC Cancer. 2011 Aug 25;11:375. doi: 10.1186/1471-2407-11-375. PubMed PMID: 21867506; PubMed Central PMCID: PMC3170298.

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